Preliminary Pharmacokinetics and ADME Profiling of 2-Butoxy-6-nitro-1,3-benzothiazole
Preliminary Pharmacokinetics and ADME Profiling of 2-Butoxy-6-nitro-1,3-benzothiazole
Executive Summary
The benzothiazole scaffold is a highly privileged bicyclic pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., riluzole, pramipexole, and flutemetamol) across oncological, neurological, and antimicrobial indications[1][2]. 2-Butoxy-6-nitro-1,3-benzothiazole (CAS: 5407-58-9) is a functionalized derivative characterized by a lipophilic ether linkage at the C2 position and a highly reactive nitro group at the C6 position[3].
As a Senior Application Scientist, I have designed this technical guide to serve as a definitive blueprint for evaluating the preliminary pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. Rather than relying on generic workflows, this whitepaper dissects the specific structural liabilities of 2-butoxy-6-nitro-1,3-benzothiazole, establishing a self-validating experimental framework to accurately quantify its in vitro and in vivo disposition.
Structural Rationale & Physicochemical Profiling
Before initiating wet-lab experiments, a rigorous in silico physicochemical analysis dictates the trajectory of the pharmacokinetic investigation. The structural moieties of 2-butoxy-6-nitro-1,3-benzothiazole present specific metabolic and absorptive implications:
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The Benzothiazole Core: Confers significant planarity and lipophilicity, generally ensuring high membrane permeability but increasing the likelihood of extensive Cytochrome P450 (CYP450) mediated metabolism[1][4].
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The 2-Butoxy Group: This aliphatic ether is highly susceptible to CYP-mediated O-dealkylation, a primary Phase I metabolic clearance pathway that typically yields a hydroxylated core and an aldehyde byproduct.
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The 6-Nitro Group: Nitroaromatics are classic structural alerts. They are prone to enzymatic nitroreduction by both hepatic nitroreductases and specific CYP450 isoforms, leading to the formation of reactive nitroso, hydroxylamine, and ultimately, amine metabolites (6-amino-benzothiazole).
Quantitative Data: Predicted Physicochemical & ADME Parameters
To guide the experimental design, the baseline physicochemical properties are summarized below.
Table 1: Physicochemical and Predicted ADME Profile
| Parameter | Value / Prediction | Pharmacokinetic Implication |
| Molecular Weight | 252.29 g/mol | Optimal for oral absorption; strictly complies with Lipinski's Rule of 5. |
| LogP (Lipophilicity) | ~3.91 | High lipophilicity; suggests excellent transcellular permeability but flags potential for high plasma protein binding (>90%) and high volume of distribution ( Vd ). |
| TPSA | 96.18 Ų | Highly favorable for intestinal absorption; borderline for passive Blood-Brain Barrier (BBB) penetration. |
| Metabolic Liability | High | The combination of ether and nitro groups suggests a high hepatic extraction ratio ( EH ) and significant first-pass metabolism. |
In Vitro Biotransformation & Metabolic Stability
Understanding the biotransformation of 2-butoxy-6-nitro-1,3-benzothiazole is critical for predicting its half-life and identifying potentially toxic metabolites. The primary clearance mechanisms will be driven by Phase I functionalization, specifically targeting the C2 and C6 substituents[4].
Figure 1: Primary in vitro biotransformation pathways of 2-butoxy-6-nitro-1,3-benzothiazole.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in the generated PK data, the following protocols are engineered with built-in causality and self-validation mechanisms.
Protocol 4.1: Liver Microsomal Stability Assay (Phase I Clearance)
This assay isolates hepatic CYP450 metabolism to calculate intrinsic clearance ( CLint ).
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Incubation Preparation: Mix 2-butoxy-6-nitro-1,3-benzothiazole (1 µM) with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
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Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction operates well below the Michaelis constant ( Km ). This maintains first-order kinetics, which is a mathematical prerequisite for accurately scaling in vitro CLint to in vivo hepatic clearance.
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Reaction Initiation & Termination: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). At specific time points (0, 5, 15, 30, and 60 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard.
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Causality: The highly concentrated, cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS/MS injection.
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Self-Validation Mechanisms:
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Minus-NADPH Control: An incubation lacking the NADPH cofactor is run concurrently. If the parent compound depletes here, it proves chemical instability rather than enzymatic metabolism.
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Positive Control: Verapamil is incubated alongside the test article. Rapid depletion of Verapamil validates that the microsomal batch is enzymatically active and hasn't degraded during storage.
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Protocol 4.2: Caco-2 Bidirectional Permeability Assay
Given the compound's LogP of 3.91, oral absorption is expected to be high, but active efflux must be ruled out.
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Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell filter supports and culture for 21 days.
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Causality: A strict 21-day culture period is mandatory. It allows the cells to fully differentiate into enterocyte-like phenotypes, forming tight junctions and expressing critical apical efflux transporters like P-glycoprotein (P-gp).
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Bidirectional Transport: Dose the compound (10 µM) independently into the Apical (A) and Basolateral (B) chambers. Sample the opposing receiver compartments at 120 minutes and quantify via LC-MS/MS.
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Causality: Measuring both A-to-B (absorptive) and B-to-A (secretory) permeability allows for the calculation of the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2 indicates the compound is a substrate for active efflux, which could severely limit oral bioavailability.
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Self-Validation Mechanisms:
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Lucifer Yellow Exclusion: This paracellular fluorescent marker is applied post-assay. Low permeability of Lucifer Yellow confirms that the test compound did not exert cytotoxic effects that compromised the monolayer's tight junctions.
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Protocol 4.3: In Vivo Rodent Pharmacokinetics
To determine absolute bioavailability and systemic exposure, a dual-route rodent study is required.
Figure 2: Self-validating in vivo pharmacokinetic experimental workflow in rodent models.
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Formulation & Dosing: Administer the compound via Intravenous (IV, 1 mg/kg in a cosolvent system like 10% DMSO/90% PEG400) and Per Os (PO, 10 mg/kg in 0.5% Methylcellulose) routes to fasted Sprague-Dawley rats.
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Causality: Fasting eliminates the highly variable "food-effect" on gastric emptying. The dual-route design is mathematically required to calculate absolute oral bioavailability ( F=[AUCPO×DoseIV]/[AUCIV×DosePO] ).
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Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
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Causality: Dense early sampling (0.08 - 1 hr) accurately captures the absorption phase and maximum concentration ( Cmax ), while extended late sampling (8 - 24 hrs) is critical for defining the terminal elimination rate constant ( λz ) and half-life ( t1/2 ).
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Self-Validation Mechanisms:
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Stable Isotope Internal Standard (IS): A deuterated analog (or structurally similar analog) is spiked into the plasma prior to protein precipitation. This corrects for matrix-induced ion suppression in the mass spectrometer and accounts for any physical loss of the compound during the extraction process, ensuring absolute quantitative accuracy.
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Conclusion & Future Directions
The preliminary pharmacokinetic evaluation of 2-butoxy-6-nitro-1,3-benzothiazole hinges on managing its high lipophilicity and specific metabolic liabilities. While the benzothiazole core offers excellent membrane permeability, the O-dealkylation of the butoxy group and the nitroreduction of the C6-nitro group represent significant clearance pathways that will likely dictate its in vivo half-life. Future lead optimization may require bioisosteric replacement of the nitro group (e.g., with a cyano or trifluoromethyl group) to mitigate the risk of reactive metabolite formation while preserving the compound's pharmacological efficacy.
References
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LookChem: 2-butoxy-6-nitro-1,3-benzothiazole (CAS 5407-58-9) Chemical Properties and Profile.[3] URL:[Link]
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National Institutes of Health (PMC): Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.[1] URL:[Link]
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MDPI: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.[2] URL:[Link]
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National Institutes of Health (PMC): Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies.[4] URL:[Link]
Sources
- 1. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
